[(E)-Cinnamyl]phosphonic acid
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Overview
Description
[(E)-Cinnamyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a cinnamyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-Cinnamyl]phosphonic acid typically involves the reaction of cinnamyl alcohol with a phosphonic acid derivative. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid .
Industrial Production Methods
Industrial production of phosphonic acids often employs the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure . These methods are favored for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(E)-Cinnamyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to other phosphorus-containing functional groups.
Substitution: The phosphonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
[(E)-Cinnamyl]phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(E)-Cinnamyl]phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The compound’s effects are mediated by its ability to mimic phosphate groups, thereby interfering with enzymatic processes and cellular functions .
Comparison with Similar Compounds
[(E)-Cinnamyl]phosphonic acid can be compared with other phosphonic acids and their derivatives:
Phosphonic Acids: Compounds like aminophosphonic acids and bisphosphonates share similar structural features but differ in their specific applications and biological activities.
Phosphinic Acids: These compounds have a similar phosphorus-containing functional group but exhibit different chemical reactivity and biological properties.
List of Similar Compounds
Aminophosphonic Acids: Used as chelating agents and in medicinal chemistry.
Bisphosphonates: Commonly used in the treatment of osteoporosis.
Phosphinic Acids: Studied for their bioisosteric properties and potential therapeutic applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and diverse applications make it a valuable subject of ongoing research.
Properties
IUPAC Name |
3-phenylprop-2-enylphosphonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O3P/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWAKBITCLOITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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